6-Chloro-5-methylpyridine-3-sulfonyl fluoride
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Overview
Description
6-Chloro-5-methylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H5ClFNO2S. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyridine-3-sulfonyl fluoride typically involves the reaction of 6-Chloro-5-methylpyridine-3-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylpyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and other nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
6-Chloro-5-methylpyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylpyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or proteins. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking the enzyme’s function. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-methylpyridine-3-sulfonyl chloride
- 5-Methylpyridine-3-sulfonyl fluoride
- 6-Chloro-3-pyridinesulfonyl fluoride
Uniqueness
6-Chloro-5-methylpyridine-3-sulfonyl fluoride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its unique properties make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H5ClFNO2S |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
6-chloro-5-methylpyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3 |
InChI Key |
BDOWLAWBKAZDGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)F |
Origin of Product |
United States |
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